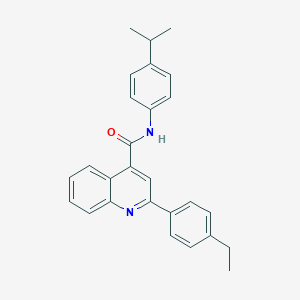
N-(4-phenoxyphenyl)-4-(propan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-phenoxyphenyl)-4-(propan-2-yl)benzamide is an organic compound with the molecular formula C22H21NO2 and a molecular weight of 331.41 g/mol . This compound is known for its unique chemical structure, which includes an isopropyl group, a phenoxyphenyl group, and a benzamide moiety. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of N-(4-phenoxyphenyl)-4-(propan-2-yl)benzamide typically involves the reaction of 4-isopropylbenzoic acid with 4-phenoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
N-(4-phenoxyphenyl)-4-(propan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Applications De Recherche Scientifique
N-(4-phenoxyphenyl)-4-(propan-2-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(4-phenoxyphenyl)-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparaison Avec Des Composés Similaires
N-(4-phenoxyphenyl)-4-(propan-2-yl)benzamide can be compared with other similar compounds, such as:
4-isopropyl-N-(2-phenoxyphenyl)benzamide: This compound has a similar structure but with the phenoxy group positioned differently, leading to different chemical and biological properties.
4-isopropyl-N-(4-methoxyphenyl)benzamide:
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C22H21NO2 |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
N-(4-phenoxyphenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C22H21NO2/c1-16(2)17-8-10-18(11-9-17)22(24)23-19-12-14-21(15-13-19)25-20-6-4-3-5-7-20/h3-16H,1-2H3,(H,23,24) |
Clé InChI |
JVHSMSZXKQMZJQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Isopropyl 2-{[(4-bromophenyl)sulfonyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B334501.png)

![2-Nitro-7-{3-nitrophenyl}-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B334503.png)
![isopropyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B334505.png)



![4-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-2-{3-nitro-4-methylphenyl}-1,3-oxazol-5(4H)-one](/img/structure/B334511.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(3-methylphenyl)quinoline-4-carboxamide](/img/structure/B334515.png)

![2-(3-Methylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B334518.png)
![5-[2-(4-Bromophenyl)-2-oxoethyl]-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]nicotinonitrile](/img/structure/B334519.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B334523.png)
